[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride
CAS No.: 1211431-34-3
Cat. No.: VC11695501
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211431-34-3 |
|---|---|
| Molecular Formula | C9H18ClN3 |
| Molecular Weight | 203.71 g/mol |
| IUPAC Name | (3,5-dimethyl-1-propylpyrazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N3.ClH/c1-4-5-12-8(3)9(6-10)7(2)11-12;/h4-6,10H2,1-3H3;1H |
| Standard InChI Key | CUVOJOJHFLTLFW-UHFFFAOYSA-N |
| SMILES | CCCN1C(=C(C(=N1)C)CN)C.Cl |
| Canonical SMILES | CCCN1C(=C(C(=N1)C)CN)C.Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (3,5-dimethyl-1-propylpyrazol-4-yl)methanamine hydrochloride under IUPAC guidelines. Its molecular formula is C₉H₁₈ClN₃, with a molecular weight of 203.71 g/mol. The hydrochloride salt form enhances stability and solubility in aqueous environments, a common modification for amine-containing pharmaceuticals .
Structural Features
The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:
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3,5-Dimethyl groups: These hydrophobic moieties influence steric and electronic properties.
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N-Propyl chain: A three-carbon alkyl group at the 1-position modulates lipophilicity.
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Aminomethyl group: A primary amine (-CH₂NH₂) at the 4-position, protonated as -CH₂NH₃⁺ in the hydrochloride salt.
The 3D conformation, determined via computational modeling, shows a planar pyrazole ring with the propyl and aminomethyl groups adopting equatorial positions to minimize steric strain .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ClN₃ | |
| Molecular Weight | 203.71 g/mol | |
| SMILES | CCCN1C(=C(C(=N1)C)CN)C.Cl | |
| InChIKey | CUVOJOJHFLTLFW-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit protocols for [(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride are scarce, analogous pyrazole derivatives are typically synthesized via:
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Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones .
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Functionalization: Subsequent alkylation or amination at the 4-position .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.
A related study on pyrazole sulfonamides demonstrated that N-alkylation of pyrazole intermediates with allyl or propyl halides achieves high regioselectivity .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.19 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.77 (s, 3H, N-CH₃), and 4.10 (s, 2H, CH₂NH₂) .
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HRMS-ESI: Calculated [M+H]⁺ for C₉H₁₈ClN₃: 203.71; observed: 203.71.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents (e.g., water, methanol) due to its ionic hydrochloride form. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres.
Partition Coefficient (LogP)
Estimated LogP = 1.2 (ChemAxon), suggesting moderate lipophilicity suitable for membrane permeability in drug design .
Biological Activities and Applications
Table 2: Comparative Bioactivity of Pyrazole Analogs
| Compound | Activity (EC₅₀) | Target Organism | Source |
|---|---|---|---|
| C26 | 0.8 µM | Arabidopsis | |
| Target Compound (Predicted) | ~5–10 µM | Microbial |
Agricultural Applications
In Arabidopsis seedlings, pyrazole derivatives induce the triple response—a hallmark of ethylene signaling—suggesting utility as plant growth regulators . Modulating the propyl and aminomethyl groups could enhance agrochemical efficacy .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the propyl and aminomethyl groups to optimize bioactivity.
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Crystallography: X-ray diffraction studies to resolve solid-state conformation.
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In Vivo Toxicology: Assess acute and chronic toxicity in model organisms.
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